An In-depth Technical Guide to 3-(Benzyloxy)cyclopentan-1-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Benzyloxy)cyclopentan-1-ol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(Benzyloxy)cyclopentan-1-ol, a versatile building block in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document delves into the compound's chemical and physical properties, stereoselective synthesis, characteristic reactions, and its emerging role in the synthesis of complex bioactive molecules.
Introduction
3-(Benzyloxy)cyclopentan-1-ol is a cyclopentane derivative featuring both a hydroxyl and a benzyloxy group. The presence of these two functional groups, along with the stereocenters on the cyclopentane ring, makes it a valuable chiral intermediate for the synthesis of a variety of complex organic molecules, including carbocyclic nucleoside analogues which have shown promise as antiviral and anticancer agents. The benzyl ether serves as a common protecting group for the hydroxyl function, which can be selectively removed under specific conditions, allowing for differential functionalization of the molecule. This guide will explore the properties and synthetic utility of both the cis and trans diastereomers of this compound.
Physicochemical Properties
The physical and chemical properties of 3-(Benzyloxy)cyclopentan-1-ol are crucial for its handling, reaction setup, and purification. While experimental data is not extensively available in commercial catalogues, predicted values provide a useful starting point for laboratory work.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [2] |
| Boiling Point | 304.4 ± 35.0 °C | [3] |
| Density | 1.09 ± 0.1 g/cm³ | [4] |
| pKa | 14.87 ± 0.40 | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
Stereoisomers: 3-(Benzyloxy)cyclopentan-1-ol exists as cis and trans diastereomers, each of which is a racemic mixture of enantiomers.
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cis-3-(Benzyloxy)cyclopentan-1-ol: CAS Number: 212270-85-4[2]
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trans-3-(Benzyloxy)cyclopentan-1-ol: CAS Number: 1052100-73-8
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
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Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around δ 4.5 ppm.
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CH-OH: A multiplet around δ 4.0-4.3 ppm. The chemical shift and multiplicity will differ between the cis and trans isomers.
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CH-OBn: A multiplet around δ 3.8-4.1 ppm, with its chemical shift and coupling constants being stereoisomer-dependent.
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Cyclopentane CH₂: A series of multiplets in the range of δ 1.5-2.2 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Signals in the range of δ 127-138 ppm.
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Benzyl CH₂: A signal around δ 70-72 ppm.
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CH-OH: A signal around δ 73-77 ppm.
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CH-OBn: A signal around δ 80-84 ppm.
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Cyclopentane CH₂: Signals in the range of δ 20-40 ppm.
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad band in the region of 3300-3500 cm⁻¹.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
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C-O Stretch (Ether and Alcohol): Strong bands in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion (M⁺): Expected at m/z = 192.
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Key Fragmentation Peaks: Loss of water (M-18), loss of the benzyl group (m/z = 91), and other fragments resulting from the cleavage of the cyclopentane ring.
Synthesis Methodologies
The stereoselective synthesis of cis- and trans-3-(benzyloxy)cyclopentan-1-ol is of significant interest. A common and effective strategy involves the diastereoselective reduction of the corresponding ketone, 3-(benzyloxy)cyclopentanone.
Figure 1: General strategy for the diastereoselective synthesis of 3-(Benzyloxy)cyclopentan-1-ol isomers.
Synthesis of cis-3-(Benzyloxy)cyclopentan-1-ol
The synthesis of the cis isomer is typically achieved through the stereoselective reduction of 3-(benzyloxy)cyclopentanone using a sterically hindered reducing agent. The bulky reagent preferentially attacks the carbonyl group from the less hindered face, opposite to the benzyloxy group, leading to the formation of the cis-diol derivative.
Experimental Protocol: Diastereoselective Reduction to cis-3-(Benzyloxy)cyclopentan-1-ol
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Reaction Setup: To a solution of 3-(benzyloxy)cyclopentanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise.
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Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
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Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford cis-3-(benzyloxy)cyclopentan-1-ol.
Synthesis of trans-3-(Benzyloxy)cyclopentan-1-ol
The trans isomer can be synthesized by the reduction of 3-(benzyloxy)cyclopentanone with a less sterically demanding reducing agent, such as sodium borohydride. In this case, the hydride can attack from either face of the carbonyl, often leading to a mixture of diastereomers, with the trans product being a major component.
Experimental Protocol: Reduction to trans-3-(Benzyloxy)cyclopentan-1-ol
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Reaction Setup: To a solution of 3-(benzyloxy)cyclopentanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
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Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor by TLC.
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Work-up: Upon completion, quench the reaction by the addition of acetone, followed by water.
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Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
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Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to separate the trans isomer from any cis byproduct.
Chemical Reactivity and Synthetic Utility
The two functional groups of 3-(Benzyloxy)cyclopentan-1-ol, the alcohol and the benzyl ether, are key to its synthetic utility.
Oxidation of the Alcohol
The secondary alcohol can be oxidized to the corresponding ketone, 3-(benzyloxy)cyclopentanone, using a variety of oxidizing agents. This reaction is often a key step in multi-step syntheses.
Figure 2: Oxidation of 3-(Benzyloxy)cyclopentan-1-ol.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
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Reaction Setup: To a solution of 3-(benzyloxy)cyclopentan-1-ol (1.0 eq) in dichloromethane at room temperature, add Dess-Martin periodinane (1.5 eq).
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Reaction Monitoring: Stir the reaction mixture and monitor by TLC. The reaction is typically complete within a few hours.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
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Extraction: Extract the product with dichloromethane.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can often be used without further purification or can be purified by column chromatography.
Deprotection of the Benzyl Ether
The benzyl ether can be cleaved to reveal the free hydroxyl group. This deprotection is a crucial step in many synthetic sequences, allowing for further functionalization.
Experimental Protocol: Hydrogenolytic Cleavage of the Benzyl Ether
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Reaction Setup: Dissolve 3-(benzyloxy)cyclopentan-1-ol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).
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Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
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Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected diol, cyclopentane-1,3-diol.
Applications in the Synthesis of Bioactive Molecules
3-(Benzyloxy)cyclopentan-1-ol is a valuable precursor for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring instead of a furanose sugar, which can impart greater metabolic stability and lead to potent antiviral and anticancer activities.
The stereochemically defined hydroxyl and protected hydroxyl groups on the cyclopentane ring of 3-(benzyloxy)cyclopentan-1-ol allow for the controlled introduction of a nucleobase and further modifications to mimic the structure of natural nucleosides. For instance, the hydroxyl group can be converted into a leaving group to allow for the nucleophilic substitution by a purine or pyrimidine base, a key step in the synthesis of these analogues.
Figure 3: General synthetic scheme for the application of 3-(Benzyloxy)cyclopentan-1-ol in the synthesis of carbocyclic nucleoside analogues.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 3-(Benzyloxy)cyclopentan-1-ol. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(Benzyloxy)cyclopentan-1-ol is a synthetically versatile building block with significant potential in the field of medicinal chemistry. Its well-defined stereochemistry and the differential reactivity of its functional groups provide a powerful platform for the construction of complex and biologically active molecules, most notably carbocyclic nucleoside analogues. The synthetic protocols and property data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
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ChemBK. cis-3-(benzyloxy)cyclopentan-1-ol. [Link]
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PubChem. rac-(1S,3R)-3-(benzyloxy)cyclopentan-1-ol. [Link]
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